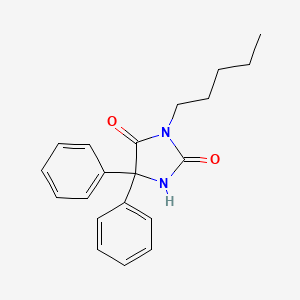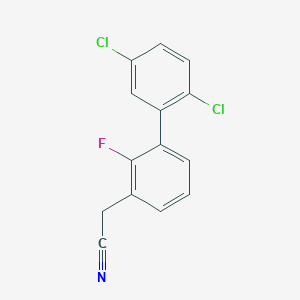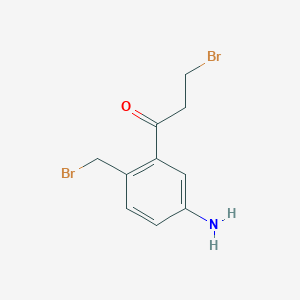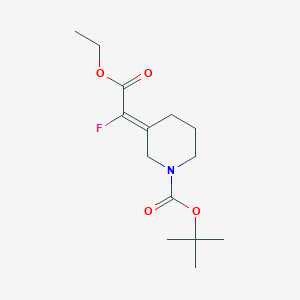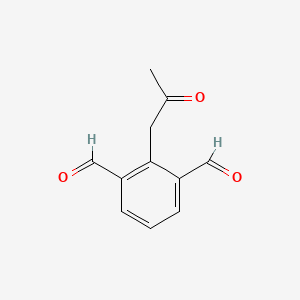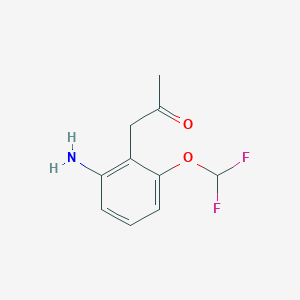![molecular formula C20H42O2 B14066530 1-[1-(Nonyloxy)ethoxy]nonane CAS No. 102155-47-5](/img/structure/B14066530.png)
1-[1-(Nonyloxy)ethoxy]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Nonyloxy)ethoxy]nonane is an organic compound with the molecular formula C20H42O2. It consists of 20 carbon atoms, 42 hydrogen atoms, and 2 oxygen atoms . This compound is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. The structure of this compound includes a nonyl group (a nine-carbon alkyl chain) attached to an ethoxy group, which is further connected to another nonyl group.
Vorbereitungsmethoden
The synthesis of 1-[1-(Nonyloxy)ethoxy]nonane can be achieved through various synthetic routes. One common method involves the Williamson ether synthesis, which is a reaction between an alkoxide ion and a primary alkyl halide. In this case, nonanol (nonyl alcohol) can be reacted with sodium hydride to form the sodium alkoxide. This intermediate is then reacted with 1-bromoethane to form this compound under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[1-(Nonyloxy)ethoxy]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ether into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether linkage can be cleaved by nucleophiles like halides under acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers.
Wissenschaftliche Forschungsanwendungen
1-[1-(Nonyloxy)ethoxy]nonane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex ether structures.
Biology: This compound can be used in the study of membrane dynamics and lipid interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with lipid membranes.
Industry: It is utilized in the production of surfactants and emulsifiers, which are essential in various industrial processes.
Wirkmechanismus
The mechanism by which 1-[1-(Nonyloxy)ethoxy]nonane exerts its effects involves its interaction with lipid membranes. The nonyl groups provide hydrophobic interactions, while the ethoxy group offers hydrophilic interactions. This amphiphilic nature allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Molecular targets include lipid molecules within the membrane, and pathways involved may include alterations in membrane-associated protein functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[1-(Nonyloxy)ethoxy]nonane include other long-chain ethers such as:
- 1-[1-(Octyloxy)ethoxy]octane
- 1-[1-(Decyloxy)ethoxy]decane
Compared to these compounds, this compound has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring amphiphilic characteristics. Its specific chain length and structure provide distinct interactions with lipid membranes, setting it apart from other similar ethers.
Eigenschaften
CAS-Nummer |
102155-47-5 |
|---|---|
Molekularformel |
C20H42O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1-(1-nonoxyethoxy)nonane |
InChI |
InChI=1S/C20H42O2/c1-4-6-8-10-12-14-16-18-21-20(3)22-19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 |
InChI-Schlüssel |
BDXPVNZZZCOHLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(C)OCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


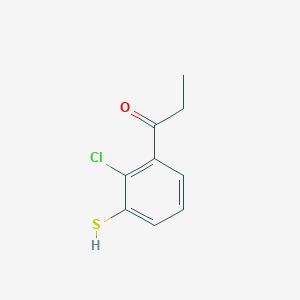

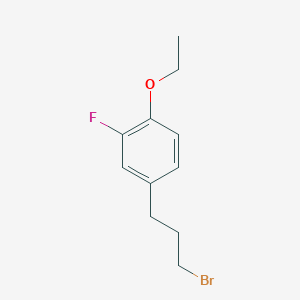


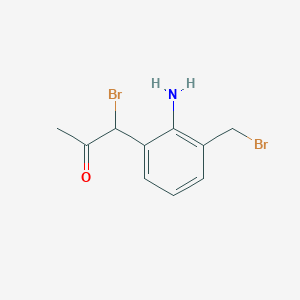
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)
